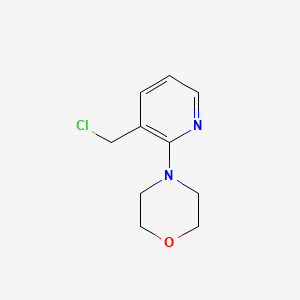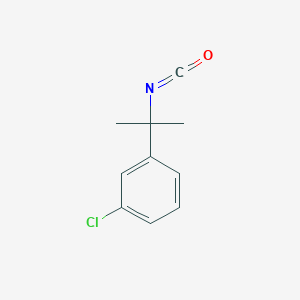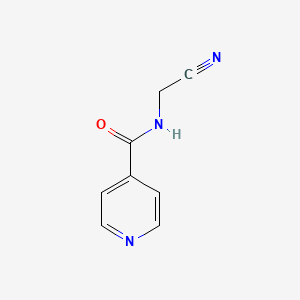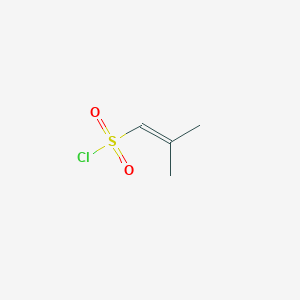![molecular formula C12H15NO2 B8585840 3-Ethyl-7-propylbenzo[d]isoxazol-6-ol](/img/structure/B8585840.png)
3-Ethyl-7-propylbenzo[d]isoxazol-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-7-propylbenzo[d]isoxazol-6-ol is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-7-propylbenzo[d]isoxazol-6-ol can be achieved through several methods. One common approach involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is typically catalyzed by copper (I) or ruthenium (II) complexes . The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
In industrial settings, the production of isoxazole derivatives, including this compound, may involve metal-free synthetic routes to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity . These methods often employ eco-friendly reagents and conditions to ensure sustainability and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-7-propylbenzo[d]isoxazol-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by reagents such as bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
3-Ethyl-7-propylbenzo[d]isoxazol-6-ol has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of 3-Ethyl-7-propylbenzo[d]isoxazol-6-ol involves its interaction with specific molecular targets. For example, it may inhibit enzymes involved in inflammatory pathways or interfere with the replication of viral DNA. The compound’s effects are mediated through binding to active sites on target proteins, leading to changes in their activity and subsequent biological responses .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methyl-6-hydroxy-7-propylbenz[4,5]isoxazole
- 3-Ethyl-6-hydroxy-7-butylbenz[4,5]isoxazole
- 3-Ethyl-6-methoxy-7-propylbenz[4,5]isoxazole
Uniqueness
3-Ethyl-7-propylbenzo[d]isoxazol-6-ol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the ethyl and propyl groups, along with the hydroxy functional group, contributes to its unique properties compared to other isoxazole derivatives .
Propiedades
Fórmula molecular |
C12H15NO2 |
|---|---|
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
3-ethyl-7-propyl-1,2-benzoxazol-6-ol |
InChI |
InChI=1S/C12H15NO2/c1-3-5-9-11(14)7-6-8-10(4-2)13-15-12(8)9/h6-7,14H,3-5H2,1-2H3 |
Clave InChI |
DRKGLROZWQWRLV-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(C=CC2=C1ON=C2CC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Chloro[2-(2,4,6-trichlorophenyl)hydrazinylidene]acetyl chloride](/img/structure/B8585788.png)











